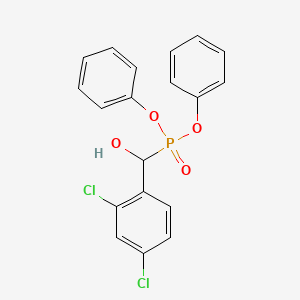![molecular formula C16H22N2O3 B2681009 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid CAS No. 899710-39-5](/img/structure/B2681009.png)
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid” is a chemical compound with the CAS Number: 899710-39-5. Its molecular weight is 290.36 and its molecular formula is C16H22N2O3 . The compound is stored at room temperature and it is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O3/c1-12-8-10-18 (11-9-12)14-4-2-13 (3-5-14)17-15 (19)6-7-16 (20)21/h2-5,12H,6-11H2,1H3, (H,17,19) (H,20,21) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.36 and its molecular formula is C16H22N2O3 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound and its derivatives have been explored in organic synthesis, demonstrating utility in the esterification of isocyanide carboxylic acids and hydrolysis of their esters, showcasing their potential in generating biologically active molecules with retained activity after conversion processes (McAlees, Schwartzentruber, & Taylor, 1990). This highlights the compound's role in synthetic chemistry, particularly in transformations relevant to pharmaceutical synthesis.
Materials Science
In materials science, derivatives of the compound have been used to enhance the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to traditional phenol-based compounds. This approach offers a pathway to materials with desirable thermal and thermo-mechanical properties, indicating potential applications in creating advanced polymeric materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Medicinal Chemistry
In medicinal chemistry, 3,5-Propanopiperidine derivatives have shown potential as analgesics, indicating the compound's relevance in drug discovery and pharmaceutical research. The introduction of specific substituents has been found to potentiate analgesic and antitussive activities, suggesting its utility in developing new therapeutic agents (Oki, Oida, Ohashi, Yoshida, & Kamoshita, 1974).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[4-(4-methylpiperidin-1-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-8-10-18(11-9-12)14-4-2-13(3-5-14)17-15(19)6-7-16(20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAELGZAYBICNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

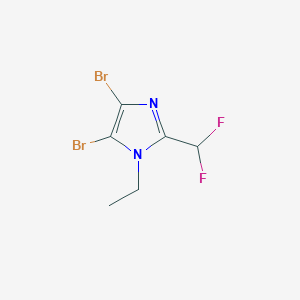
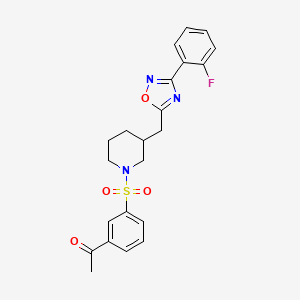
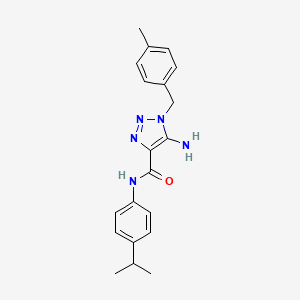
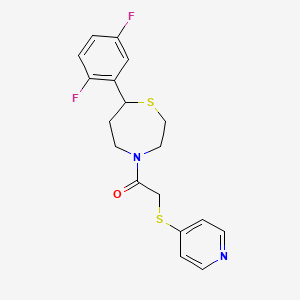
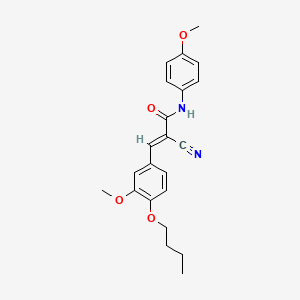
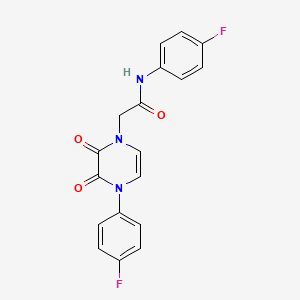
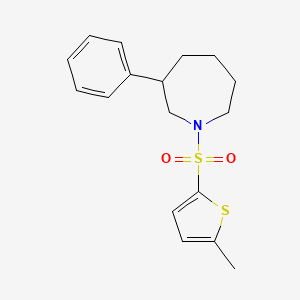
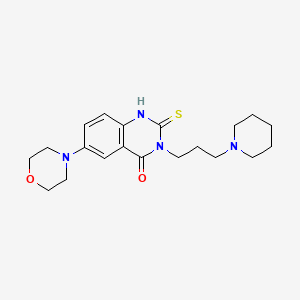
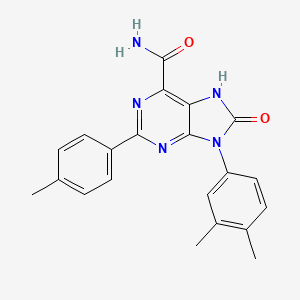
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)



